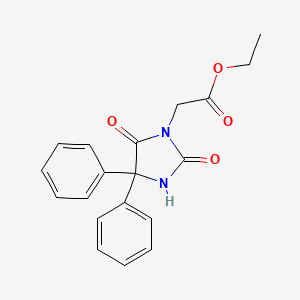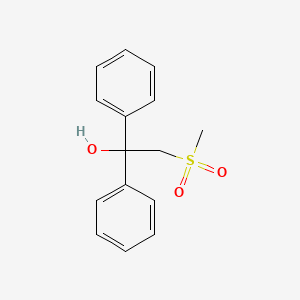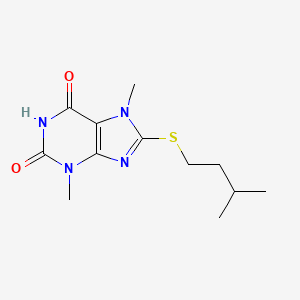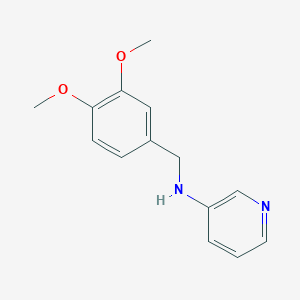
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate is a chemical compound with the molecular formula C19H18N2O4 It is known for its unique structure, which includes an imidazolidinone ring substituted with two phenyl groups and an ethyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate typically involves the reaction of 5,5-diphenylimidazolidine-2,4-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in ethanol at room temperature for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The imidazolidinone ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted imidazolidinone derivatives.
Oxidation: Oxidized imidazolidinone compounds.
Reduction: Reduced imidazolidinone derivatives.
Hydrolysis: The corresponding carboxylic acid.
科学研究应用
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
相似化合物的比较
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate can be compared with other similar compounds, such as:
- Ethyl (3,5-dimethyl-2,4-dioxo-5-phenyl-1-imidazolidinyl)acetate
- Ethyl (4-methyl-2,5-dioxo-4-imidazolidinyl)acetate
- (2,5-dioxo-1-phenyl-4-imidazolidinyl)acetic acid
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The unique structure of this compound, with its two phenyl groups and ethyl acetate moiety, distinguishes it from these related compounds .
属性
CAS 编号 |
976-85-2 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-16(22)13-21-17(23)19(20-18(21)24,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,24) |
InChI 键 |
BJLAIBYNFMQGOT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)





![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)


![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)

